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6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is an organic compound characterized by its unique molecular structure that includes a benzoxazole ring, bromine, and fluorine substituents. The compound has the molecular formula and a molecular weight of approximately 223.03 g/mol. The presence of both bromine and fluorine atoms in the structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 6-bromo-5-fluoro-1,3-benzoxazol-2-amine exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. Its capacity to act as a pharmacophore makes it a candidate for further investigation in drug design.
The synthesis of 6-bromo-5-fluoro-1,3-benzoxazol-2-amine typically involves several methods:
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine has several applications:
Interaction studies involving 6-bromo-5-fluoro-1,3-benzoxazol-2-amine focus on its binding affinity to various biological targets. This includes assessing its inhibitory effects on specific enzymes or receptors relevant to disease mechanisms. Such studies are crucial for understanding its therapeutic potential and guiding further drug development efforts.
Several compounds share structural similarities with 6-bromo-5-fluoro-1,3-benzoxazol-2-amine. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 6-Bromo-3-methylbenzo[d]isoxazole | 0.97 |
| 6-Bromo-5-methylbenzo[d]oxazol-2-amine | 0.95 |
| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | 0.87 |
| 5-Bromobenzo[d]oxazol-2-amine | 0.86 |
| 5-Bromo-2-methyl-1,3-benzoxazole | 0.79 |
The uniqueness of 6-bromo-5-fluoro-1,3-benzoxazol-2-amine lies in its specific substitution pattern involving both bromine and fluorine atoms on the benzoxazole core. This distinct arrangement enhances its reactivity compared to similar compounds, potentially leading to diverse applications in medicinal chemistry and materials science.